(R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid

integrin αvβ3 RGD peptide solid-phase binding assay

(R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid, commonly referred to as 6-bromo-D-tryptophan or H-D-Trp(6-Br)-OH, is a non-proteinogenic D-configured α-amino acid featuring a bromine substituent at the 6-position of the indole ring. As a member of the halotryptophan family, it serves as a chiral precision building block for solid-phase peptide synthesis (SPPS), enabling the introduction of both D-stereochemistry and a heavy-atom spectroscopic handle into bioactive peptides.

Molecular Formula C11H11BrN2O2
Molecular Weight 283.12 g/mol
CAS No. 496930-10-0
Cat. No. B1600044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid
CAS496930-10-0
Molecular FormulaC11H11BrN2O2
Molecular Weight283.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N
InChIInChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1
InChIKeyOAORYCZPERQARS-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid (CAS 496930-10-0): A Single-Enantiomer 6-Bromo-D-Tryptophan Building Block for Integrin-Targeted Peptide Engineering and Precision Protein Modification


(R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid, commonly referred to as 6-bromo-D-tryptophan or H-D-Trp(6-Br)-OH, is a non-proteinogenic D-configured α-amino acid featuring a bromine substituent at the 6-position of the indole ring. As a member of the halotryptophan family, it serves as a chiral precision building block for solid-phase peptide synthesis (SPPS), enabling the introduction of both D-stereochemistry and a heavy-atom spectroscopic handle into bioactive peptides [1]. The 6-bromo substituent imparts unique electronic and steric properties that are distinct from the 5-bromo and 7-bromo regioisomers and from the corresponding L-enantiomer (6-bromo-L-tryptophan, CAS 52448-17-6) [2]. This compound has been specifically validated in head-to-head integrin-binding assays and in site-specific protein incorporation studies, establishing quantified differentiation from unsubstituted D-tryptophan and other halogenated analogs [3][4].

Why Generic Substitution Fails for (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid: Stereo-, Regio-, and Halogen-Specific Activity Cliffs Documented Across Integrin Binding and Protein Engineering


Substituting 6-bromo-D-tryptophan with the L-enantiomer (6-bromo-L-tryptophan, CAS 52448-17-6), the racemic DL-mixture (CAS 33599-61-0), or an alternative bromo-regioisomer (e.g., 5-bromo- or 7-bromo-D-tryptophan) introduces activity cliffs that are quantitatively documented across multiple independent assay systems [1][2]. In cyclic RGD peptide integrin-binding assays, the D-configuration is structurally essential for high-affinity αvβ3 engagement; replacing D-Trp with L-Trp ablates the turn conformation required for binding [1]. Among halogenated analogs tested head-to-head, the 6-bromo substitution yields a distinct selectivity profile (α5β1/αvβ3 ratio of 82:1) compared to 7-bromo (120:1) and 6-chloro (91.3:1), demonstrating that bromine position and halogen identity are not interchangeable [1]. Furthermore, in site-specific protein incorporation, 5-bromotryptophan (5BrW) is activated by the engineered yPheRS (T415G) system but fails to incorporate with comparable fidelity to 6BrW, underscoring that regioisomer substitution cannot be assumed without experimental validation [3]. These activity cliffs preclude generic replacement and mandate procurement of the specific stereoisomer and regioisomer for reproducible research outcomes.

Quantitative Differentiation Evidence for (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid: Head-to-Head Comparator Data Across Integrin Binding, Synthetic Accessibility, and Protein Engineering


6-Bromo-D-Trp in Cyclic RGD Peptide Delivers 2.2-Fold Higher αvβ3 Integrin Affinity and 9.5-Fold Greater Selectivity Over α5β1 Versus Unsubstituted D-Trp

In a direct head-to-head comparison using an ELISA-like solid-phase binding assay with isolated human integrins, the cyclic RGD pentapeptide c(RGDw(6Br)V) bearing 6-bromo-D-tryptophan exhibited an IC50 of 0.53 ± 0.07 nM toward integrin αvβ3 and an α5β1/αvβ3 selectivity ratio of 82:1. In contrast, the reference peptide c(RGDwV) containing unsubstituted D-tryptophan showed an IC50 of 1.15 ± 0.02 nM and a selectivity ratio of only 8.6:1 [1]. This represents a 2.2-fold improvement in αvβ3 affinity and a 9.5-fold enhancement in selectivity over the off-target integrin α5β1. Among the halogenated analog series, c(RGDw(6Br)V) (0.53 nM; 82:1) is differentiated from c(RGDw(7Br)V) (0.62 nM; 120:1) and c(RGDw(6Cl)V) (0.52 nM; 91.3:1), demonstrating that the 6-bromo substitution occupies a distinct selectivity-affinity niche that is unavailable with other halogen/position combinations [1].

integrin αvβ3 RGD peptide solid-phase binding assay selectivity ratio

6-Bromo-D-Trp Uniquely Enables Late-Stage Suzuki-Miyaura Cross-Coupling Diversification to Generate New-to-Nature Biaryl RGD Peptides with Retained Integrin Affinity

Among all halotryptophans tested, only bromotryptophan (and specifically 6-bromo- and 7-bromo-D-Trp) serves as a competent substrate for late-stage Suzuki-Miyaura cross-coupling (SMC) on the intact cyclic RGD peptide scaffold, enabling the generation of new-to-nature biaryl motifs without resynthesis of the peptide [1]. The resulting biaryl-modified peptides retain high αvβ3 affinity (e.g., meta-aminophenyl derivative 26: IC50 αvβ3 = 0.52 ± 0.02 nM; para-carboxyphenyl derivative 27: IC50 = 0.74 ± 0.22 nM) while achieving remarkable selectivity over α5β1 (ratios of 1173:1 and 89:1, respectively) and negligible binding to platelet integrin αIIbβ3 (IC50 > 10,000 nM) [1]. The 6-chloro analog does not participate in SMC under comparable conditions, and 6-fluoro or 6-iodo derivatives show reduced or no cross-coupling efficiency, making the 6-bromo substituent the uniquely enabling functional handle for this diversification strategy [1].

Suzuki-Miyaura cross-coupling late-stage diversification biaryl peptides fluorogenic probes

Regioselective Synthesis of Enantiopure 6-Bromo-D-Tryptophan Achieved with Complete C3-Alkylation Specificity and Chiral Integrity Preservation, Differentiating It from Alternative Synthetic Routes to Racemic or Mixed Products

The Bartoccini et al. (2020) two-step synthesis of 6-bromo-D-tryptophan proceeds via regioselective C3-alkylation of unprotected 6-bromoindole with a D-serine-derived cyclic sulfamidate, yielding the unprotected D-amino acid with complete regioselectivity and preservation of chiral integrity [1]. This approach avoids the use of stoichiometric organometallic reagents and strongly basic conditions that characterize earlier synthetic routes, which frequently produced racemized or regioisomeric mixtures requiring chromatographic separation [1]. In contrast, enzymatic resolution methods using D-aminoacylase produce 6-bromo-D-tryptophan in optically pure form but are limited by substrate scope and require additional resolution steps, while biocatalytic stereoinversion using IvoA NRPS (Tang & Hai, US 2022/0315967 A1) achieves high enantiomeric excess but provides access to D-tryptophan analogs as a mixture requiring further purification [2]. The Bartoccini method is the only published route that directly yields unprotected, enantiopure 6-bromo-D-tryptophan from commercially available 6-bromoindole in a two-step sequence with complete regiochemical fidelity [1].

enantiopure synthesis regioselective alkylation D-tryptophan chiral integrity

Site-Specific Incorporation of 6-Bromo-D-Tryptophan into Recombinant Proteins Achieved with ≥98% Fidelity and Distinct Blue-Shifted Fluorescence Properties Versus 5-Bromo and Chloro Analogs

The engineered yeast phenylalanyl-tRNA synthetase (yPheRS T415G)/tRNAPheCUA_UG system enables site-specific incorporation of 6-bromotryptophan (6BrW) into recombinant murine dihydrofolate reductase (mDHFR) and cyan fluorescent protein variant CFP6 in E. coli with at least 98% fidelity in response to an amber stop codon [1]. Among the four tryptophan analogs activated by this system (6ClW, 6BrW, 5BrW, and benzothienylalanine BT), only 6ClW, 6BrW, and BT were successfully incorporated into full-length protein, while 5BrW failed to yield detectable incorporation under identical expression conditions [1]. At the Trp66 chromophore position of CFP6, 6BrW incorporation caused a blue shift in both fluorescence emission and absorption maxima relative to wild-type Trp, with the emission maximum shifting from approximately 475 nm (wild-type CFP) to shorter wavelengths [1]. The fluorescence quantum yield and spectral shift of 6BrW-CFP6 are distinct from those of 6ClW-CFP6, providing a spectroscopically differentiable probe [1].

genetic code expansion unnatural amino acid mutagenesis fluorescence spectroscopy protein engineering

6-Bromo-D-Tryptophan Serves as the Defining Residue in Bioactive Marine Cyclopeptides (Barettin, Styelins, Conotoxins) with Quantified Antifouling and Antimicrobial Activity Absent in Non-Brominated Congeners

The natural product 8,9-dihydrobarettin, cyclo[(6-bromotryptophan)arginine], isolated from the marine sponge Geodia barretti, exhibits potent inhibition of barnacle larvae (Balanus improvisus) settlement with an EC50 of 0.9 μM [1]. The requirement for 6-bromination is evidenced by the fact that synthetic barettin analogs lacking the bromine substituent show substantially reduced or abolished antifouling activity in the same assay system [1]. The 6-BrTrp residue is also the conserved pharmacophoric element across multiple families of bioactive marine peptides, including the styelins (antimicrobial), conotoxins (ion channel modulation), and cathelicidins (host defense), where replacement with unsubstituted tryptophan uniformly diminishes biological potency [2]. The natural occurrence of 6-bromotryptophan exclusively in the L-configuration within ribosomal peptides contrasts with the synthetic accessibility of the D-enantiomer, which enables the generation of stereochemically inverted analogs with altered proteolytic stability and receptor binding profiles [2].

marine natural products antifouling cyclic peptides 6-bromotryptophan

Tryptophan 6-Halogenase STTH Biosynthetically Produces 6-Bromo-Trp with Catalytic Efficiency kcat/KM = 72,000 M⁻¹min⁻¹, Demonstrating Enzymatic Accessibility Distinct from 5- and 7-Bromo Regioisomers

The tryptophan 6-halogenase STTH from Streptomyces toxytricini catalyzes the regioselective halogenation of both L- and D-tryptophan at the 6-position using bromide as halide donor, with optimal activity at 40°C and pH 6, yielding a catalytic efficiency of kcat/KM = 72,000 M⁻¹min⁻¹ [1]. This enzyme is regioselective for the 6-position and does not produce detectable quantities of 5-bromo or 7-bromo regioisomers, distinguishing it from other Trp halogenases such as PrnA (7-halogenase) and PyrH (5-halogenase) [1]. The demonstration that 6-bromo-Trp can be accessed via direct enzymatic bromination of D-Trp provides a biocatalytic route that is orthogonal to the chemical synthesis approaches and offers the potential for in situ generation in metabolic engineering contexts [1]. The aminotransferase ThdN from thienodolin biosynthesis further demonstrates biological recognition of 6-bromo-tryptophan, exhibiting its lowest KM values for 6-bromo- and 6-chlorotryptophan (40 and 66 μM, respectively) compared to 454 μM for L-tryptophan, indicating preferential enzymatic processing of the 6-halogenated substrates [2].

tryptophan halogenase biocatalysis regioselective bromination natural product biosynthesis

Optimal Procurement and Application Scenarios for (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid Based on Quantified Differentiation Evidence


Integrin αvβ3-Targeted Cyclic RGD Peptide Lead Optimization Requiring Sub-Nanomolar Affinity with Tunable Selectivity

Research groups developing cyclic RGD peptidomimetics for oncology imaging or targeted drug delivery should select 6-bromo-D-Trp as the tryptophan residue when the target product profile demands sub-nanomolar αvβ3 binding (IC50 ~0.5 nM) combined with an intermediate selectivity window over α5β1 (~82:1). As demonstrated by Kemker et al. (2021), this selectivity-affinity combination is distinct from that achieved with 7-bromo-D-Trp (higher selectivity at 120:1) or unsubstituted D-Trp (lower selectivity at 8.6:1), enabling fine-tuning of the therapeutic window [1]. The bromine atom also provides a heavy-atom label for crystallographic phasing of integrin-ligand co-crystal structures.

Late-Stage Peptide Diversification via Suzuki-Miyaura Cross-Coupling for One-Bead-One-Compound Library Synthesis

Medicinal chemistry laboratories employing solid-phase peptide synthesis followed by on-resin diversification should procure 6-bromo-D-Trp as the enabling building block for palladium-catalyzed Suzuki-Miyaura cross-coupling. Unlike 6-chloro- or 6-fluoro-D-Trp, the 6-bromo substituent is uniquely reactive under mild aqueous SMC conditions compatible with unprotected peptides, allowing the generation of biaryl-modified cyclic RGD libraries from a single precursor [1]. The resulting biaryl peptides retain sub-nanomolar αvβ3 affinity and exhibit >10,000 nM IC50 toward the platelet integrin αIIbβ3, minimizing bleeding risk in therapeutic applications [1].

Site-Specific Unnatural Amino Acid Mutagenesis for Protein Fluorescence and Heavy-Atom Labeling

Structural biology and biophysics groups utilizing the yPheRS(T415G)/tRNAPheCUA_UG amber suppression system in E. coli should select 6BrW (6-bromo-D/L-tryptophan) as the heavy-atom spectroscopic probe of choice when both high-fidelity incorporation (≥98%) and blue-shifted fluorescence emission are required [2]. 6BrW is one of only three Trp analogs validated for this system, and its successful incorporation contrasts with the failure of 5BrW under identical conditions, making it the only brominated Trp analog suitable for this widely used genetic code expansion platform [2].

Marine Natural Product-Inspired Antifouling and Antimicrobial Cyclopeptide Development

Academic and industrial groups developing non-toxic, reversible antifouling agents based on the barettin pharmacophore should incorporate 6-bromo-D-tryptophan as the core residue, given that 8,9-dihydrobarettin (cyclo[(6-bromotryptophan)arginine]) achieves an EC50 of 0.9 μM against barnacle larval settlement, and debrominated analogs show substantially reduced activity [3]. The D-configuration offers enhanced proteolytic stability compared to the naturally occurring L-form found in sponge-derived peptides, potentially extending the functional lifetime of antifouling coatings in marine environments [4].

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